molecular formula C7H7Cl2O3P B8528890 p-Methoxyphenyl dichlorophosphate

p-Methoxyphenyl dichlorophosphate

Cat. No. B8528890
M. Wt: 241.00 g/mol
InChI Key: FEYLPXDPKKSRHY-UHFFFAOYSA-N
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Patent
US07608599B2

Procedure details

p-methoxyphenyl dichlorophosphate (11d) was prepared as described in Example 2 from p-methoxyphenol (4.00 g, 0.032 mol), POCl3 (3.00 mL, 0.032 mol) and TEA (4.49 mL, 0.032 mol) and dry Et2O (25 mL). The dichlorophosphate 11d was obtained as a yellow clear oil (5.1 g, 0.021 mol, 67%) and used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[O:10]=[P:11](Cl)([Cl:13])[Cl:12]>CCOCC>[P:11]([Cl:13])([Cl:12])([O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
TEA
Quantity
4.49 mL
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
p-methoxyphenyl dichlorophosphate (11d) was prepared

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OC1=CC=C(C=C1)OC)(Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.021 mol
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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